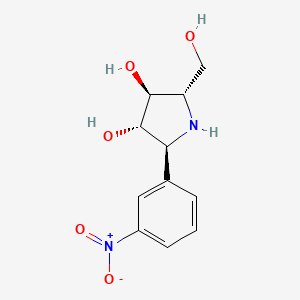
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O5 and its molecular weight is 254.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2S,3S,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Structural Overview
- Molecular Formula : C11H14N2O5
- SMILES Notation : C1=CC(=CC=C1[C@H]2C@@HO)N+[O-]
- InChIKey : IPFATKZDQOYWCL-YTWAJWBKSA-N
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : It may interact with various receptors affecting signaling pathways related to inflammation and cell growth.
- Antioxidant Properties : The presence of the nitrophenyl group suggests potential antioxidant activity, which could mitigate oxidative stress in cells.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of pharmacological effects:
- Antidiabetic Activity : Some derivatives have shown promise in managing blood glucose levels by enhancing insulin sensitivity.
- Antimicrobial Properties : Compounds with nitrophenyl groups are often evaluated for their antibacterial and antifungal activities.
- Neuroprotective Effects : Certain pyrrolidine derivatives have been studied for their neuroprotective properties in models of neurodegeneration.
Comparative Biological Activity
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | Antidiabetic | 25 | |
| Compound B | Antimicrobial | 15 | |
| Compound C | Neuroprotective | 30 |
Case Studies
- Study on Antidiabetic Effects :
- Antimicrobial Activity Assessment :
- Neuroprotective Study :
Properties
CAS No. |
188745-00-8 |
|---|---|
Molecular Formula |
C11H14N2O5 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
(2R,3R,4S,5S)-2-(hydroxymethyl)-5-(3-nitrophenyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C11H14N2O5/c14-5-8-10(15)11(16)9(12-8)6-2-1-3-7(4-6)13(17)18/h1-4,8-12,14-16H,5H2/t8-,9+,10-,11+/m1/s1 |
InChI Key |
TXCZBCUDSLSUBC-YTWAJWBKSA-N |
SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H]2[C@@H]([C@@H]([C@H](N2)CO)O)O |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2C(C(C(N2)CO)O)O |
Synonyms |
3,4-Pyrrolidinediol, 2-(hydroxymethyl)-5-(3-nitrophenyl)-, (2R,3R,4S,5S)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















